MMP-9 Inhibition: Class-Level Activity Profile vs. Thiazine-Based Inhibitors
The compound is reported by vendors to inhibit matrix metalloproteinases (MMPs), with a specific link to MMP-9, a key target in metastasis . While direct IC50 data is unavailable, its activity can be compared to the class of piperazine-based MMP inhibitors (e.g., Procter and Gamble's series), which have shown Ki values in the low micromolar range [1]. The compound's furan-2-yl thiazole motif distinguishes it from thiazepine-based MMP inhibitors, which often exhibit different selectivity profiles. This structural difference suggests a potentially divergent MMP subtype interaction, though this remains to be quantitatively confirmed.
| Evidence Dimension | Matrix Metalloproteinase (MMP) Inhibition |
|---|---|
| Target Compound Data | Reported to inhibit MMPs (no quantitative IC50 available) |
| Comparator Or Baseline | Piperazine-based MMP inhibitor series (Ki ~ low µM) vs. Thiazepine-based inhibitors |
| Quantified Difference | Not quantifiable due to lack of direct comparative data. Differentiation is based on structural class variation. |
| Conditions | In vitro enzymatic assays (inferred from vendor descriptions) |
Why This Matters
Understanding the MMP inhibition profile is crucial for selecting the correct chemical probe for cancer invasion studies, as different MMP inhibitors have distinct selectivity and potency.
- [1] Cheng, X. et al. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. J. Med. Chem. 2000, 43, 3, 456-466. View Source
